molecular formula C10H16N2O2S B14629337 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 55862-33-4

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine

Cat. No.: B14629337
CAS No.: 55862-33-4
M. Wt: 228.31 g/mol
InChI Key: QCVMCZLFUHARQF-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) group attached to a 2,2-diethoxyethyl substituent at the 2-position of the pyrimidine ring. Pyrimidines with sulfanyl substituents are widely studied for their biological activities, including antiviral and anticancer properties, as well as their utility in crystallographic studies due to their hydrogen-bonding capabilities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55862-33-4

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3

InChI Key

QCVMCZLFUHARQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=NC=CC=N1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2,2-diethoxyethylthiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfanyl group, which can react with nucleophiles such as cysteine residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine with structurally similar sulfanylpyrimidine derivatives reported in the literature:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Key Functional Groups References
This compound -(SCH₂CH(OEt)₂) C₁₀H₁₈N₂O₂S 242.33 g/mol Sulfanyl, diethoxyethyl, pyrimidine N/A
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile -(SCH₂CH₂OMe) C₁₂H₁₇N₃O₂S 279.35 g/mol Sulfanyl, methoxyethyl, nitrile
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide -(SCH₂C(O)NHAr) C₁₂H₁₂ClN₅OS 309.77 g/mol Sulfanyl, acetamide, chlorophenyl
6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione -(SAr) C₁₄H₁₆N₂O₂S 276.35 g/mol Sulfanyl, aryl, dione
2-Methylsulfanyl-4-(3-pyridyl)pyrimidine -(SMe) C₁₀H₉N₃S 203.26 g/mol Methylsulfanyl, pyridyl

Key Observations:

  • Substituent Effects : The diethoxyethyl group in the target compound introduces steric bulk and enhanced hydrophilicity compared to simpler substituents like methylsulfanyl (-SMe) or aryl groups (-SAr) . This may improve solubility in polar solvents but reduce membrane permeability.
  • However, the ethoxy oxygen atoms may participate in weak C–H···O interactions.
  • Synthesis Complexity : The diethoxyethylsulfanyl group likely requires multistep synthesis, similar to methoxyethyl analogs (e.g., via nucleophilic substitution with 1-bromo-2-diethoxyethane under basic conditions) .

Crystallographic and Hydrogen-Bonding Behavior

  • Pyrimidine-2,4-diones (e.g., ) exhibit planar heterocyclic rings and form intramolecular S(5) motifs via C–H···S bonds. In contrast, the diethoxyethyl group may induce non-planar conformations due to steric hindrance.
  • Acetamide Derivatives (e.g., ) utilize N–H···N/O hydrogen bonds to create inversion dimers (R₂²(8) motifs). The target compound’s lack of amide groups would preclude such interactions but may rely on ethoxy-oxygen-mediated packing.

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